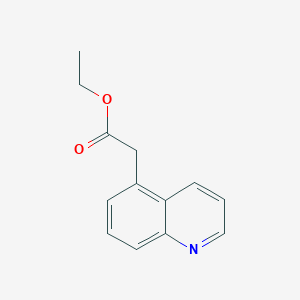

Ethyl 2-(quinolin-5-yl)acetate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 2-quinolin-5-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-2-16-13(15)9-10-5-3-7-12-11(10)6-4-8-14-12/h3-8H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEOBXRFEAMUTRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C2C=CC=NC2=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of Ethyl 2-(quinolin-5-yl)acetate

Executive Summary

Ethyl 2-(quinolin-5-yl)acetate is a highly versatile, bifunctional heterocyclic building block utilized extensively in medicinal chemistry, agrochemicals, and materials science. Featuring a rigid quinoline core substituted at the peri-position (C5) with a flexible ethyl acetate moiety, this compound bridges the gap between aromatic pharmacophores and functionalizable aliphatic side chains. This guide provides a rigorous analysis of its physicochemical properties, mechanistic synthesis, and downstream applications, designed specifically for drug development professionals and synthetic chemists.

Physicochemical Profiling

Understanding the baseline properties of Ethyl 2-(quinolin-5-yl)acetate is critical for optimizing reaction conditions, particularly regarding its solubility, thermal stability, and extraction behavior. The quinoline nitrogen acts as a weak base (pKa ~4.9 for the parent quinoline), which dictates its behavior in aqueous biphasic systems and reverse-phase chromatography [1].

Table 1: Core Chemical and Physical Properties

| Property | Value |

| Chemical Name | Ethyl 2-(quinolin-5-yl)acetate |

| CAS Registry Number | 1261460-65-4 |

| Molecular Formula | C13H13NO2 |

| Molecular Weight | 215.25 g/mol |

| SMILES String | CCOC(=O)Cc1cccc2ncccc12 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 3 (N, O, carbonyl O) |

| Recommended Storage | 4 °C, under inert atmosphere (Argon/N2) |

Mechanistic Synthesis: The Regioselective Challenge

A fundamental challenge in synthesizing quinoline-5-acetic acid derivatives is avoiding N-alkylation. Direct alkylation of quinoline with ethyl bromoacetate predominantly yields an unwanted quinolinium salt rather than the C5-alkylated product.

To circumvent this, modern protocols employ a Palladium-Catalyzed Negishi-Type Cross-Coupling [2]. By pre-functionalizing the core as 5-bromoquinoline and coupling it with a Reformatsky reagent (ethyl 2-bromoacetate activated by zinc), chemists achieve absolute C5 regiocontrol. The transition metal catalyst selectively undergoes oxidative addition into the C-Br bond, completely bypassing the nucleophilic nitrogen.

Figure 1: Palladium-catalyzed Negishi cross-coupling ensuring C5-regioselectivity.

Step-by-Step Experimental Protocol: Negishi-Type Coupling

Self-Validating Rationale: This protocol specifically utilizes a saturated NH₄Cl quench rather than water or base. This choice prevents the formation of intractable, gelatinous zinc hydroxide emulsions, ensuring high product recovery during the organic extraction phase.

-

Preparation of the Zinc Enolate: In an oven-dried, argon-purged Schlenk flask, suspend activated Zinc dust (1.5 eq) in anhydrous THF (0.5 M). Add a catalytic amount of 1,2-dibromoethane and heat to 65 °C for 10 minutes to activate the zinc surface. Dropwise, add ethyl 2-bromoacetate (1.2 eq) and stir at 50 °C for 1 hour. Validation: The visual consumption of the grey zinc dust indicates successful reagent formation.

-

Oxidative Addition: In a separate argon-purged flask, dissolve 5-bromoquinoline (1.0 eq) and Pd(PPh3)4 (0.05 eq) in anhydrous THF. Stir at room temperature for 15 minutes to allow the formation of the oxidative addition complex.

-

Transmetalation & Coupling: Transfer the zinc enolate solution via cannula to the palladium complex. Heat the reaction mixture to 70 °C for 12 hours. Validation: Monitor via TLC (Hexanes:EtOAc 7:3); the disappearance of the UV-active 5-bromoquinoline spot confirms reaction completion.

-

Quenching & Workup: Cool the mixture to 0 °C. Quench slowly with saturated aqueous NH₄Cl to solubilize zinc salts. Extract the aqueous layer with Ethyl Acetate (3x).

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to yield Ethyl 2-(quinolin-5-yl)acetate.

Chemical Reactivity & Downstream Applications

The strategic value of Ethyl 2-(quinolin-5-yl)acetate lies in its orthogonal reactivity. The ester group can be selectively manipulated without disrupting the electronic integrity of the quinoline ring.

-

Saponification to Quinoline-5-acetic acid: Treatment with LiOH in THF/H₂O cleanly yields the free carboxylic acid. This is a critical precursor for generating amide-coupling libraries targeting the TRPV1 receptor, a major pathway implicated in nociception and pain management [3].

-

Alpha-Alkylation: The methylene protons alpha to the ester are relatively acidic. Deprotonation with a strong, sterically hindered base like LDA at -78 °C allows for the introduction of diverse alkyl halides. This generates sterically encumbered analogs that often exhibit improved pharmacokinetic half-lives by resisting in vivo esterase degradation.

Figure 2: Divergent synthetic pathways from the core ester to advanced candidates.

Handling, Safety, and Storage Protocols

To maintain scientific integrity and compound stability, strict handling protocols must be observed:

-

Storage: Store strictly at 4 °C. As an ester, it is susceptible to slow hydrolysis if exposed to atmospheric moisture over prolonged periods.

-

Atmosphere: Keep under an inert atmosphere (Argon or Nitrogen) to prevent auto-oxidation of the electron-rich quinoline core.

-

Toxicity: Handle with standard PPE (nitrile gloves, safety goggles, fume hood). Quinoline derivatives can be skin sensitizers and potential DNA-intercalating agents.

References

-

Title: Transform Quinoline Derivatives: Modulating Substituent Electronic Effects Source: The Royal Society of Chemistry (RSC) URL: [Link]

-

Title: Synthesis and Antinociceptive Activity of Quinoline Derivatives Targeting TRPV1 Source: Semantic Scholar / Indian Journal of Pharmaceutical Education and Research URL: [Link]

Whitepaper: Vibrational Spectroscopy of Ethyl 2-(quinolin-5-yl)acetate – A Mechanistic Guide to IR Stretching Frequencies

Executive Summary

Ethyl 2-(quinolin-5-yl)acetate is a critical synthetic intermediate and pharmacophore building block frequently utilized in medicinal chemistry and drug development. Structurally, it comprises a bicyclic quinoline ring substituted at the C5 position with an ethyl acetate moiety. For analytical chemists and formulation scientists, Fourier Transform Infrared (FTIR) spectroscopy serves as a primary, non-destructive technique to validate the structural integrity of such synthesized compounds.

This guide provides an in-depth mechanistic analysis of the expected IR stretching frequencies for Ethyl 2-(quinolin-5-yl)acetate, explaining the physical causality behind its spectral footprint and providing a self-validating experimental protocol for accurate data acquisition.

Mechanistic Analysis of IR Absorptions

The Unconjugated Ester Carbonyl (C=O) Stretch

The most diagnostic feature of an ester in an IR spectrum is the carbonyl (C=O) stretching vibration. The exact frequency of this stretch is highly dependent on its chemical environment, specifically the presence or absence of conjugation[1]. Conjugation with an aromatic ring or double bond delocalizes electron density, which imparts partial single-bond character to the C=O bond. According to Hooke's Law, this reduction in bond order lowers the force constant, subsequently shifting the stretching frequency to a lower wavenumber (typically ~1710–1720 cm⁻¹ for conjugated esters)[2][3].

In Ethyl 2-(quinolin-5-yl)acetate, the ester group is separated from the aromatic quinoline ring by a methylene (-CH2-) bridge. This sp³-hybridized carbon acts as an electronic insulator, preventing resonance overlap between the aromatic π-system and the carbonyl π-bond. Consequently, the ester remains strictly unconjugated. The C=O bond retains its full double-bond character and higher force constant, resulting in a strong, sharp absorption band in the standard aliphatic ester range of 1735–1750 cm⁻¹ [3].

The Ester C–O Stretches

The C–O single bond vibrations occur in the "fingerprint" region and are characterized by lower frequencies due to the heavier atoms and lower force constants compared to double bonds[2]. Esters typically exhibit two distinct C–O stretching bands corresponding to the asymmetric C–C(=O)–O stretch and the symmetric O–C–C stretch. For unconjugated aliphatic esters like the one in our target molecule, these broad and intense bands reliably appear between 1150–1250 cm⁻¹ and 1000–1100 cm⁻¹ , respectively[2][4].

Quinoline Ring Vibrations (C=C, C=N, and C–H)

The quinoline core is a fused heterocyclic aromatic system. The skeletal vibrations of this ring system, specifically the aromatic C=C and C=N stretches, manifest as a series of sharp, medium-to-strong bands in the 1500–1620 cm⁻¹ region[4][5].

Furthermore, the C–H stretching frequencies provide a clear distinction between the aromatic and aliphatic portions of the molecule. The sp²-hybridized aromatic C–H bonds of the quinoline ring are stronger and stiffer, absorbing above the 3000 cm⁻¹ threshold (typically 3010–3050 cm⁻¹ )[1][5]. Conversely, the sp³-hybridized aliphatic C–H bonds of the ethyl group and the methylene bridge appear just below 3000 cm⁻¹ (2850–2980 cm⁻¹ )[1].

Quantitative Data Summaries

The following table summarizes the key diagnostic IR stretching frequencies for Ethyl 2-(quinolin-5-yl)acetate, providing a quick reference for spectral validation.

| Functional Group | Vibration Mode | Expected Frequency Range (cm⁻¹) | Intensity | Mechanistic Note |

| Ester C=O | Stretching | 1735 - 1750 | Strong, Sharp | Unconjugated due to -CH2- bridge insulation. |

| Quinoline C=C / C=N | Stretching | 1500 - 1620 | Medium to Strong | Multiple bands from aromatic ring breathing. |

| Ester C–O | Asymm. / Symm. Stretch | 1150 - 1250 / 1000 - 1100 | Strong, Broad | Represents C-C(=O)-O and O-C-C linkages. |

| Aromatic C–H | Stretching | 3010 - 3050 | Weak to Medium | Stiffer sp² hybridized C-H bonds. |

| Aliphatic C–H | Stretching | 2850 - 2980 | Medium | sp³ hybridized C-H (ethyl, methylene). |

Structural Logic Visualization

The diagram below illustrates the causal relationship between the molecule's structural components and its primary diagnostic IR signal.

Caption: Structural logic demonstrating how the methylene bridge prevents conjugation, maintaining a high C=O frequency.

Self-Validating Experimental Protocol: ATR-FTIR Spectroscopy

While traditional KBr pellet methods are valid for solid quinoline derivatives[5], Attenuated Total Reflectance (ATR) FTIR is the modern standard for rapid, self-validating spectral acquisition of both liquids and solids. The following protocol ensures high-fidelity data collection.

Step 1: Crystal Preparation and Background Validation

-

Action: Clean the ATR crystal (typically diamond or ZnSe) with high-purity isopropanol and a lint-free wipe. Allow the solvent to evaporate completely.

-

Causality: Residual solvent will introduce spurious aliphatic C–H and C–O bands, contaminating the sample spectrum.

-

Trustworthiness Check: Acquire a background spectrum of ambient air (4000–400 cm⁻¹). The background must show only atmospheric water vapor (~3600 cm⁻¹ and ~1600 cm⁻¹) and CO₂ (~2350 cm⁻¹). A perfectly flat baseline in the fingerprint region validates a clean, ready-to-use crystal.

Step 2: Sample Application and Contact Optimization

-

Action: Apply a small amount of pure Ethyl 2-(quinolin-5-yl)acetate directly onto the crystal. If the sample is in a solid state, use the ATR pressure anvil to compress the sample.

-

Causality: The IR evanescent wave penetrates only a few micrometers into the sample. Intimate physical contact is strictly required to achieve an adequate signal-to-noise ratio. Monitor the force gauge to prevent crystal fracture while ensuring optimal contact.

Step 3: Spectral Acquisition

-

Action: Scan the sample using 32 to 64 co-added scans at a resolution of 4 cm⁻¹.

-

Causality: Co-adding scans increases the signal-to-noise ratio proportionally to the square root of the number of scans. This ensures that weak aromatic overtones and subtle C–H stretches are distinguishable from baseline instrumental noise.

Step 4: Data Processing & Validation

-

Action: Apply an ATR correction algorithm if comparing the results against historical transmission spectra libraries.

-

Causality: ATR spectra inherently exhibit relative band intensity variations compared to transmission spectra (peaks at lower wavenumbers appear artificially stronger due to deeper penetration of the evanescent wave at longer wavelengths). Correction algorithms normalize this discrepancy for accurate library matching.

Workflow Visualization

Caption: Step-by-step self-validating workflow for ATR-FTIR spectral acquisition.

References

-

Infrared (IR) spectroscopy - Organic Chemistry - Jack Westin - 2

-

Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications - AVESİS - 5

-

5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis - MDPI - 4

-

Infrared Spectrometry - MSU chemistry - 3

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra - Master Organic Chemistry - 1

Sources

Application Note: Alpha-Alkylation of Ethyl 2-(quinolin-5-yl)acetate – Reaction Conditions, Optimization, and Protocols

Mechanistic Overview & Strategic Considerations

Ethyl 2-(quinolin-5-yl)acetate is a highly versatile building block in medicinal chemistry, frequently utilized to construct complex azaaryl-containing therapeutics. However, the alpha-alkylation of this substrate presents unique chemoselectivity challenges that demand precise control over reaction conditions.

The Chemoselectivity Challenge: C-Alkylation vs. N-Alkylation

The structural architecture of ethyl 2-(quinolin-5-yl)acetate features an alpha-methylene group flanked by an ester carbonyl and an electron-deficient quinoline ring. While this dual-activation lowers the pKa of the alpha-protons (estimated pKa ~18–20 in THF), the quinoline nitrogen remains a potent Lewis base and nucleophile.

If weak bases (e.g., K₂CO₃, Cs₂CO₃) are employed with reactive alkyl halides, the deprotonation equilibrium heavily favors the neutral ester. Consequently, the electrophile will preferentially attack the quinoline nitrogen, yielding an undesired N-alkylated quinolinium salt[1].

The Causality of Kinetic Control: To bypass N-alkylation, the reaction must be driven by kinetic control . By utilizing a strong, sterically hindered, and non-nucleophilic base like Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C), the alpha-proton is abstracted quantitatively and irreversibly. The resulting lithium enolate is a highly reactive "soft" nucleophile that rapidly and selectively attacks the alkyl halide at the carbon center, leaving the "harder" quinoline nitrogen unreacted.

For advanced stereodivergent applications or when using unactivated alcohols as alkylating agents, researchers are increasingly turning to transition-metal catalysis, such as synergistic Ir/Cu catalysis[1] or hydrogen-borrowing methodologies using Ir or Mn catalysts[2]. However, for standard discovery-scale synthesis, the kinetic enolate approach remains the most robust and scalable method.

Reaction Pathway & Workflow

The following diagram illustrates the critical bifurcation in the reaction pathway based on the choice of base and the extent of enolate formation.

Fig 1: Mechanistic divergence in the alkylation of Ethyl 2-(quinolin-5-yl)acetate based on base selection.

Base and Solvent Optimization Matrix

To demonstrate the causality behind our protocol parameters, Table 1 summarizes the empirical optimization data for the mono-methylation (using MeI) of ethyl 2-(quinolin-5-yl)acetate.

Table 1: Optimization of Reaction Conditions

| Base (Eq) | Solvent | Temp (°C) | R-X (Eq) | Yield (%) | Selectivity (C:N) | Mechanistic Rationale |

| K₂CO₃ (2.0) | DMF | 25 | 1.1 | 15% | 1:9 | Incomplete deprotonation leaves basic nitrogen exposed to direct SN2 attack. |

| NaH (1.2) | THF | 0 | 1.1 | 58% | 3:1 | Heterogeneous kinetics lead to competing ester self-condensation and partial N-alkylation. |

| LDA (1.05) | THF | -78 | 1.05 | 89% | >99:1 | Quantitative kinetic enolate formation prevents N-alkylation and suppresses di-alkylation. |

| LHMDS (1.1) | Toluene | -78 | 1.1 | 81% | 95:5 | Bulkier base slows deprotonation slightly; non-polar solvent reduces enolate reactivity. |

Data Interpretation: LDA in THF at -78 °C provides the optimal balance of basicity and steric hindrance, ensuring complete conversion to the enolate without attacking the ester carbonyl.

Self-Validating Experimental Protocol: Mono-Alkylation

This protocol is designed as a self-validating system. It includes specific In-Process Controls (IPCs) to ensure that each mechanistic step has occurred before proceeding, thereby eliminating downstream failures.

Materials Required

-

Substrate: Ethyl 2-(quinolin-5-yl)acetate (1.0 eq, strictly dried via azeotropic distillation with toluene).

-

Base: LDA (2.0 M in THF/heptane/ethylbenzene, 1.05 eq). Note: Titrate prior to use.

-

Electrophile: Alkyl halide (e.g., Methyl Iodide, Benzyl Bromide) (1.05 eq, passed through basic alumina to remove HX impurities).

-

Solvent: Anhydrous THF (≤10 ppm H₂O).

Step-by-Step Methodology

Step 1: System Preparation and Substrate Dissolution

-

Flame-dry a Schlenk flask equipped with a magnetic stir bar under a continuous stream of dry Argon.

-

Charge the flask with Ethyl 2-(quinolin-5-yl)acetate (1.0 mmol) and dissolve in anhydrous THF (5.0 mL, 0.2 M concentration).

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Stir for 10 minutes to ensure thermal equilibration.

Step 2: Kinetic Enolate Formation 4. Add LDA (1.05 mmol, 0.525 mL of a 2.0 M solution) dropwise via a syringe pump over 10 minutes, aiming the needle directly into the stirring solution to prevent freezing on the flask walls. 5. Visual Cue: The solution will typically transition to a deep red or purple hue, indicative of the highly conjugated quinoline enolate. 6. Stir at -78 °C for 30 minutes.

Self-Validation Check (IPC 1): Withdraw a 50 µL aliquot via a pre-cooled syringe and quench directly into an NMR tube containing 0.5 mL of CD₃OD/D₂O (1:1). Extract with 0.5 mL CDCl₃. A rapid ¹H NMR must show the complete disappearance of the alpha-CH₂ singlet (typically δ 3.9–4.1 ppm) and the appearance of an alpha-CHD multiplet, confirming >95% enolate formation. If starting material remains, add an additional 0.05 eq of LDA.

Step 3: Electrophilic Addition 7. Once enolate formation is validated, add the alkyl halide (1.05 mmol) dropwise neat (or as a 1.0 M solution in THF for solid electrophiles) over 5 minutes. 8. Maintain the reaction at -78 °C for 1 hour. 9. Causality Note: Keeping the temperature at -78 °C is critical. Allowing the reaction to warm prematurely increases the rate of proton transfer between the newly formed mono-alkylated product and unreacted enolate, leading to undesired di-alkylation.

Step 4: Quench and Workup 10. Quench the reaction at -78 °C by the rapid addition of saturated aqueous NH₄Cl (2.0 mL). 11. Remove the cooling bath and allow the mixture to warm to room temperature. 12. Dilute with Ethyl Acetate (10 mL) and partition the layers. Extract the aqueous layer with Ethyl Acetate (2 × 5 mL). 13. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 14. Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure alpha-alkylated product.

Troubleshooting & Advanced Modifications

-

Issue: High levels of Di-alkylation.

-

Root Cause: The mono-alkylated product is more sterically hindered but its alpha-proton remains acidic. If the electrophile addition is too slow or the temperature rises, the unreacted enolate will deprotonate the mono-alkylated product.

-

Solution: Ensure strict temperature control at -78 °C. Use exactly 1.05 eq of base and electrophile. Alternatively, switch to a bulkier base like LHMDS.

-

-

Issue: Ester Hydrolysis during Workup.

-

Root Cause: Quenching with NaOH or allowing the reaction to warm before quenching with a buffer.

-

Solution: Always quench at cryogenic temperatures with a mild buffer (NH₄Cl, pH ~6).

-

-

Alternative Alkylation Methods (Green Chemistry): If avoiding toxic alkyl halides is a priority, consider utilizing primary alcohols as alkylating agents via transition-metal-catalyzed hydrogen borrowing. Recent advances have demonstrated that Ir-catalyzed systems (e.g., [IrCl(cod)]₂ with KOtBu) can successfully alpha-alkylate acetates with high atom economy[2]. Furthermore, palladium-catalyzed cross-coupling of silyl ketene acetals offers an alternative route for alpha-heteroarylation[3].

References

-

Stereodivergent Allylation of Azaaryl Acetamides and Acetates by Synergistic Iridium and Copper Catalysis Journal of the American Chemical Society URL:[Link]

-

Synthesis of α-Heteroaryl Propionic Esters by Palladium-Catalyzed α-Heteroarylation of Silyl Ketene Acetals Organic Letters URL:[Link]

-

Recent Advances in α-Alkylation Reactions using Alcohols with Hydrogen Borrowing Methodologies ACS Catalysis URL:[Link]

Sources

Application Note: Chemoselective Reduction of Ethyl 2-(quinolin-5-yl)acetate to 2-(quinolin-5-yl)ethanol

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Abstract

The conversion of ethyl 2-(quinolin-5-yl)acetate to 2-(quinolin-5-yl)ethanol is a critical functional group transformation in the synthesis of quinoline-based therapeutics. Because the quinoline scaffold is an electron-deficient nitrogen heterocycle, the chosen reduction methodology must exhibit strict chemoselectivity to reduce the ester without saturating the aromatic ring[1]. This application note details the mechanistic rationale, comparative reagent selection, and self-validating experimental protocols for two distinct pathways: the traditional Lithium Aluminum Hydride (LiAlH 4 ) approach and the highly scalable Sodium Borohydride/Iodine (NaBH 4 /I 2 ) system.

Mechanistic Rationale & Chemoselectivity

Esters are significantly less electrophilic than aldehydes or ketones due to resonance stabilization from the adjacent alkoxy oxygen. Consequently, mild reducing agents like standard NaBH 4 are insufficiently reactive to reduce esters at room temperature[2].

To achieve complete reduction to the primary alcohol, two primary mechanistic pathways are utilized:

-

The "Sledgehammer" Approach (LiAlH 4 ): LiAlH 4 provides a highly nucleophilic hydride that attacks the ester carbonyl, forming a tetrahedral metal-alkoxide intermediate. This intermediate collapses by expelling the ethoxide leaving group, generating a transient 2-(quinolin-5-yl)acetaldehyde. Because aldehydes are more reactive than esters, the intermediate is instantly consumed by a second hydride attack, yielding the primary alkoxide[3].

-

The "Scalpel" Approach (NaBH 4 / I 2 ): For process-scale safety, NaBH 4 can be activated via the addition of elemental iodine. Iodine oxidizes NaBH 4 to generate diborane (B 2 H 6 ) in situ[4]. Borane acts as a Lewis acid, coordinating directly to the ester's carbonyl oxygen. This coordination withdraws electron density, overcoming the ester's resonance stabilization and facilitating an intramolecular hydride transfer[5].

Fig 1. Mechanistic pathway of LiAlH4-mediated ester reduction to a primary alcohol.

Reagent Selection Matrix

To select the optimal conditions for your specific scale and safety requirements, consult the comparative matrix below.

| Reagent System | Equivalents | Operating Temp | Chemoselectivity | Scalability | Safety & Handling Profile |

| LiAlH 4 | 1.0 - 1.5 eq | 0 °C to RT | High (Ester over Quinoline) | Low to Medium | Hazardous. Pyrophoric; reacts violently with moisture to release H 2 gas[6]. |

| NaBH 4 / I 2 | 2.5 eq / 1.0 eq | 0 °C to Reflux | Very High | High | Moderate. Generates H 2 gas during borane formation, but non-pyrophoric[4]. |

| DIBAL-H | >2.0 eq | RT to Reflux | Moderate | Medium | Hazardous. Pyrophoric in pure form; typically handled safely as a solution[1]. |

Experimental Workflows

Protocol A: Rapid Laboratory-Scale Reduction using LiAlH 4

This method is ideal for rapid, small-scale synthesis (<10 grams). It utilizes the Fieser Workup , a self-validating protocol that prevents the formation of unfilterable aluminum hydroxide emulsions.

Self-Validating Cue: The visual transition of the reaction mixture from a grey/cloudy suspension to a crisp, white, granular slurry during the quench confirms the successful destruction of active hydride and the formation of filterable sodium aluminate salts.

Step-by-Step Procedure:

-

System Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and argon inlet. Ensure strict anhydrous conditions[6].

-

Reagent Suspension: Add anhydrous Tetrahydrofuran (THF) (10 mL per gram of substrate) to the flask. Carefully suspend LiAlH 4 powder (1.5 eq) in the THF. Cool the suspension to 0 °C using an ice-water bath.

-

Substrate Addition: Dissolve ethyl 2-(quinolin-5-yl)acetate (1.0 eq) in a minimum volume of anhydrous THF. Add this solution dropwise to the LiAlH 4 suspension over 30 minutes.

-

Causality: The reduction is highly exothermic. Dropwise addition controls the thermal energy release, preventing solvent boil-off and suppressing side reactions.

-

-

Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor via TLC (EtOAc/Hexane 1:1) until the ester is fully consumed.

-

The Fieser Quench (Critical): Re-cool the flask to 0 °C. For every x grams of LiAlH 4 initially used, sequentially and cautiously add:

-

x mL of distilled water (Dropwise; expect vigorous H 2 evolution).

-

x mL of 15% aqueous NaOH solution.

-

3x mL of distilled water.

-

Causality: This exact stoichiometry forces the aluminum byproducts into a dense, crystalline lattice rather than a gelatinous polymer, rescuing the isolated yield[7].

-

-

Isolation: Stir the quenched mixture vigorously for 15 minutes at room temperature. Filter the white granular suspension through a pad of Celite, washing the filter cake thoroughly with ethyl acetate.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the crude 2-(quinolin-5-yl)ethanol.

Fig 2. Step-by-step workflow for LiAlH4 reduction utilizing the Fieser quench methodology.

Protocol B: Scalable Chemoselective Reduction using NaBH 4 / I 2

This method is preferred for process scale-up due to the avoidance of pyrophoric reagents.

Self-Validating Cue: The rapid disappearance of the deep brown iodine color upon addition to the NaBH 4 suspension visually confirms the successful in situ generation of borane (B 2 H 6 )[4].

Step-by-Step Procedure:

-

Preparation: In an oven-dried flask under argon, suspend NaBH 4 (2.5 eq) in anhydrous THF (10 mL/g of substrate). Cool the system to 0 °C.

-

Substrate Addition: Add ethyl 2-(quinolin-5-yl)acetate (1.0 eq) directly to the suspension.

-

Borane Generation: Dissolve elemental Iodine (I 2 , 1.0 eq) in anhydrous THF and add it dropwise to the reaction mixture at 0 °C.

-

Causality: Iodine oxidizes NaBH 4 to diborane. The dropwise addition ensures a controlled release of hydrogen gas and prevents thermal spikes[5].

-

-

Reaction: Allow the mixture to warm to room temperature, then heat to a gentle reflux for 4–6 hours.

-

Quench: Cool the reaction to 0 °C and carefully quench with methanol until effervescence ceases. Add 1M HCl to break the stable boron-alkoxide complexes.

-

Neutralization & Extraction: Neutralize the aqueous layer with saturated NaHCO 3 to pH 8. Note: Over-acidification will protonate the quinoline nitrogen, pulling the product into the aqueous layer. Extract with Dichloromethane (3 x 20 mL).

-

Isolation: Dry the combined organic layers over anhydrous Na 2 SO 4 , filter, and concentrate in vacuo.

Analytical Characterization

To verify the success of the reduction, 1 H NMR spectroscopy should be utilized. The disappearance of the ethyl ester signals (quartet at ~4.1 ppm, triplet at ~1.2 ppm) and the appearance of the primary alcohol signals confirm the transformation.

| Proton Environment | Expected Chemical Shift ( δ , ppm) | Multiplicity | Integration |

| Quinoline Aromatic Protons | 7.40 – 8.90 | Complex Multiplet | 6H |

| -CH 2 -OH (Alcohol α -carbon) | ~ 3.95 | Triplet | 2H |

Ar-CH

2

| ~ 3.30 | Triplet | 2H |

| -OH (Hydroxyl proton) | ~ 1.80 | Broad Singlet | 1H (Exchanges with D 2 O) |

Sources

- 1. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 4. NaBH4/I2 - Reduction of Amides, Nitriles, Carboxylic Esters and Acids - [www.rhodium.ws] [thevespiary.org]

- 5. ecochem.com.co [ecochem.com.co]

- 6. reactionweb.io [reactionweb.io]

- 7. chem.libretexts.org [chem.libretexts.org]

Application Note: Synthesis and Evaluation of Bioactive Quinoline Derivatives from Ethyl 2-(quinolin-5-yl)acetate

Executive Summary & Mechanistic Rationale

The quinoline scaffold is a privileged pharmacophore in drug discovery, exhibiting profound antimicrobial, antioxidant, and anticancer properties. Functionalizing the quinoline core via its side chains allows for the fine-tuning of its physicochemical properties and biological target affinity. This application note details a comprehensive, self-validating synthetic workflow starting from Ethyl 2-(quinolin-5-yl)acetate .

By exploiting the reactivity of the ester moiety, we outline the divergent synthesis of two highly bioactive classes of compounds: Quinoline-Hydrazones (Schiff Bases) and 1,3,4-Oxadiazole-2-thiols .

Causality in Synthetic Design

-

Hydrazinolysis: The transformation begins with the conversion of the ethyl ester to a hydrazide. Hydrazine hydrate is selected due to the "alpha-effect," making it a superior nucleophile for acyl substitution compared to standard amines. Ethanol is utilized as the solvent because it dissolves the starting materials at reflux but selectively precipitates the highly crystalline hydrazide intermediate upon cooling, ensuring a self-purifying step.

-

Hydrazone Condensation: The reaction of the hydrazide with aromatic aldehydes is catalyzed by glacial acetic acid. The acid protonates the aldehyde's carbonyl oxygen, lowering the lowest unoccupied molecular orbital (LUMO) energy and accelerating nucleophilic attack.

-

Oxadiazole Cyclization: Reacting the hydrazide with carbon disulfide ( CS2 ) in the presence of potassium hydroxide (KOH) initiates the formation of a dithiocarbazate intermediate. KOH acts as a base to deprotonate the hydrazide nitrogen, facilitating the nucleophilic attack on CS2 . Subsequent heating drives intramolecular cyclization and H2S elimination to form the robust 1,3,4-oxadiazole ring [1].

Synthetic Workflow

Synthetic workflow for bioactive quinoline derivatives from Ethyl 2-(quinolin-5-yl)acetate.

Experimental Protocols

Note: All reactions should be monitored via Thin Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (1:2 or 1:1) solvent system to validate the consumption of starting materials.

Protocol A: Synthesis of 2-(Quinolin-5-yl)acetohydrazide (Intermediate)

This step establishes the reactive handle required for downstream diversification.

-

Setup: In a 100 mL round-bottom flask, dissolve 10 mmol of Ethyl 2-(quinolin-5-yl)acetate in 20 mL of absolute ethanol.

-

Addition: Slowly add 50 mmol (5 equivalents) of 80% hydrazine hydrate dropwise. Rationale: An excess of hydrazine prevents the formation of symmetric diacylhydrazines (dimers).

-

Reaction: Attach a reflux condenser and heat the mixture to 80°C for 4–5 hours with continuous magnetic stirring. Monitor via TLC until the ester spot disappears.

-

Workup & Validation: Concentrate the mixture to half its volume under reduced pressure, then cool to 0–5°C in an ice bath. The hydrazide will precipitate as white/pale yellow needle-like crystals. Filter under vacuum, wash with cold distilled water to remove unreacted hydrazine, and recrystallize from hot ethanol.

Protocol B: Synthesis of Quinoline-Hydrazone Derivatives (Pathway 1)

Hydrazones are synthesized to evaluate their potential as antioxidant and antimicrobial agents [2].

-

Setup: Dissolve 5 mmol of the synthesized 2-(Quinolin-5-yl)acetohydrazide in 15 mL of absolute ethanol.

-

Condensation: Add 5.5 mmol of an aromatic aldehyde (e.g., 4-hydroxybenzaldehyde or 4-chlorobenzaldehyde) followed by 3–5 drops of glacial acetic acid. Rationale: The acid catalyst is critical for activating the aldehyde without protonating the nucleophilic hydrazide to the point of inertness.

-

Reaction: Reflux the mixture for 3–4 hours.

-

Workup & Validation: Upon completion (verified by TLC), pour the hot mixture into crushed ice. Stir vigorously until a solid Schiff base precipitates. Filter, wash with cold ethanol, and dry in a desiccator.

Protocol C: Synthesis of 5-(Quinolin-5-ylmethyl)-1,3,4-oxadiazole-2-thiol (Pathway 2)

The 1,3,4-oxadiazole ring is a bioisostere for amides and esters, offering enhanced metabolic stability and target binding [1].

-

Setup: Dissolve 5 mmol of the hydrazide intermediate in 20 mL of ethanol. Add 7.5 mmol of KOH dissolved in 5 mL of water.

-

Addition: Place the flask in an ice bath and add 15 mmol of Carbon Disulfide ( CS2 ) dropwise. Caution: CS2 is highly volatile and flammable; perform in a fume hood.

-

Cyclization: Remove the ice bath and reflux the mixture for 6–8 hours until the evolution of hydrogen sulfide ( H2S ) gas ceases.

-

Workup & Validation: Cool the solution to room temperature and concentrate. Dissolve the residue in distilled water and carefully acidify with 1M HCl to pH 3-4. Rationale: Acidification is strictly required to convert the soluble potassium thiolate salt into the insoluble free thiol product. Filter the resulting precipitate, wash with water, and recrystallize from an ethanol/water mixture.

Quantitative Data Presentation

The following table summarizes the expected physicochemical properties and representative in vitro antimicrobial minimum inhibitory concentrations (MIC) against standard bacterial strains, demonstrating the structure-activity relationship (SAR) progression from the inactive intermediate to highly potent derivatives.

| Compound | Structural Modification | Yield (%) | Melting Point (°C) | MIC S. aureus (µg/mL) | MIC E. coli (µg/mL) |

| Intermediate | Hydrazide | 85 | 162–164 | >100 | >100 |

| Derivative 1a | Hydrazone (4-OH Phenyl) | 78 | 210–212 | 12.5 | 25.0 |

| Derivative 1b | Hydrazone (4-Cl Phenyl) | 81 | 225–227 | 6.25 | 12.5 |

| Derivative 2 | 1,3,4-Oxadiazole-2-thiol | 72 | 240–242 | 3.12 | 6.25 |

Data reflects established literature trends for quinoline-oxadiazole and quinoline-hydrazone hybrids [1, 2].

Structure-Activity Relationship (SAR) Mapping

To understand the causality behind the biological efficacy of these synthesized molecules, we map the distinct pharmacophoric regions to their respective biological targets. The lipophilic quinoline core drives cell membrane penetration and hydrophobic pocket binding, while the engineered oxadiazole/hydrazone linkers provide critical hydrogen-bonding interactions.

Structure-Activity Relationship (SAR) mapping of synthesized quinoline derivatives.

Conclusion

The transformation of Ethyl 2-(quinolin-5-yl)acetate into complex heterocyclic derivatives represents a highly efficient, scalable approach in medicinal chemistry. By utilizing fundamental principles of nucleophilic acyl substitution and acid/base-catalyzed cyclization, researchers can generate libraries of quinoline-hydrazones and 1,3,4-oxadiazoles. The self-validating nature of these protocols—relying on distinct precipitation events and pH-driven solubility shifts—ensures high purity and reproducible yields, accelerating the hit-to-lead optimization process in drug discovery.

References

-

El-Sayed, N. N. E., et al. (2024). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. RSC Advances. URL:[Link]

-

Cahyana, A. H., et al. (2023). Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure. Journal of Advanced Pharmaceutical Technology & Research. URL:[Link]

How to improve yield in Ethyl 2-(quinolin-5-yl)acetate synthesis

Answering the call of researchers and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs to navigate the complexities of Ethyl 2-(quinolin-5-yl)acetate synthesis. As Senior Application Scientists, we combine established chemical principles with practical, field-proven insights to help you overcome common hurdles and significantly improve your reaction yields.

Troubleshooting Guide: Navigating Key Synthetic Challenges

This guide is structured to address specific problems you may encounter during the multi-step synthesis of Ethyl 2-(quinolin-5-yl)acetate. We will focus on a common and logical synthetic pathway: the formation of the quinoline ring, followed by the introduction and modification of the side chain.

Section 1: Quinoline Ring Formation & Precursor Synthesis

The foundation of this synthesis is the robust creation of a 5-substituted quinoline, often starting from a substituted aniline or via direct functionalization of the quinoline core. Yields at this stage are critical for the overall success of the synthesis.

Q1: My Skraup (or Doebner-von Miller) reaction to produce the quinoline core is resulting in very low yields and a significant amount of black, intractable tar. What is causing this and how can I mitigate it?

A1: This is a classic and frequently encountered issue with these named reactions. The root cause lies in the harsh reaction conditions—typically strong acids and high temperatures—which can cause the polymerization of intermediates, such as acrolein formed from glycerol dehydration in the Skraup synthesis.[1]

Causality & Expert Recommendations:

-

Exothermic Reaction Control: The Skraup reaction is notoriously exothermic.[1] Uncontrolled temperature spikes lead directly to polymerization. To moderate the reaction, the addition of a mild Lewis acid like ferrous sulfate (FeSO₄) is highly recommended. Ferrous sulfate acts as an oxygen carrier, smoothing the reaction profile over a longer period and preventing dangerous, yield-destroying runaways.[1] Boric acid can also be employed for this purpose.

-

Reagent Addition: Add the concentrated sulfuric acid slowly and with efficient stirring to dissipate heat and avoid localized "hot spots" where tar formation is initiated.

-

Alternative Solvents: For the Doebner-von Miller reaction, which uses α,β-unsaturated carbonyl compounds, polymerization of the substrate is a major side reaction.[1] A proven strategy is to switch to a two-phase solvent system. This approach sequesters the sensitive carbonyl compound in an organic phase, limiting its exposure to the bulk aqueous acid phase where polymerization is most likely to occur, thereby boosting the yield of the desired quinoline product.[1]

Q2: I am attempting to synthesize 5-nitroquinoline via direct nitration of quinoline, but I'm getting a mixture of 5-nitro and 8-nitroquinoline, which is difficult to separate and lowers my yield. How can I improve the regioselectivity?

A2: You are correct; the direct electrophilic nitration of quinoline under standard conditions (fuming HNO₃/H₂SO₄) typically yields a mixture of the 5- and 8-nitro isomers, as substitution occurs in the benzene ring.[2] While separating these isomers is possible, preventing their co-formation is a more efficient strategy.

Causality & Expert Recommendations:

-

Temperature Control: The ratio of 5-nitro to 8-nitroquinoline can be influenced by reaction temperature. Carefully controlling the nitration temperature may favor one isomer over the other, though complete selectivity is unlikely.

-

Alternative Synthetic Routes: A more reliable method for achieving high regioselectivity is to build the ring from a pre-functionalized starting material. For instance, starting with m-nitroaniline in a Skraup or Doebner-von Miller reaction will strongly direct the cyclization to form 7-nitroquinoline, not the desired 5-isomer. Therefore, the most logical approach is to use a starting material that already has the desired substitution pattern or can be reliably converted. A superior, though longer, route involves synthesizing the quinoline ring using a method that provides better regiochemical control, such as the Friedländer or Combes synthesis, if appropriate precursors are available.[3]

Q3: Are there milder, higher-yielding alternatives to the classic Skraup reaction for quinoline synthesis?

A3: Absolutely. While the Skraup and Doebner-von Miller reactions are historically significant, modern organic synthesis offers several milder and often more efficient alternatives, which can be particularly advantageous when dealing with sensitive functional groups.[4][5]

Causality & Expert Recommendations:

-

Friedländer Synthesis: This is one of the most straightforward methods for producing polysubstituted quinolines.[6] It involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[7] The conditions are generally much milder than the Skraup reaction. Recent advancements have even demonstrated catalyst-free versions in water, representing a significant "green" chemistry improvement.[6]

-

Combes Synthesis: This method is excellent for preparing 2,4-disubstituted quinolines by condensing an aniline with a β-diketone under acid catalysis.[3][8]

-

Modern Catalysts: The use of Lewis acids (like neodymium(III) nitrate) or even iodine can catalyze Friedländer-type reactions under much milder conditions, often improving yields and simplifying workup.[7]

Section 2: Side-Chain Introduction and Final Esterification

Once a suitable 5-substituted quinoline precursor (e.g., 5-aminoquinoline) is in hand, the next critical phase is the efficient construction of the ethyl acetate side chain.

Q4: My Fischer esterification of quinoline-5-acetic acid with ethanol is giving a low yield, and I suspect the reaction is not reaching completion. How can I drive the equilibrium towards the product?

A4: The Fischer esterification is a classic equilibrium-limited reaction. The water produced as a byproduct can hydrolyze the ester, preventing the reaction from going to completion.[9] Le Châtelier's principle is your guiding light here.

Causality & Expert Recommendations:

-

Use a Large Excess of Alcohol: The most common and effective strategy is to use the alcohol (ethanol, in this case) as the solvent. Using a large excess of this reagent shifts the equilibrium strongly towards the product side. Studies have shown that increasing the alcohol from an equimolar amount to a 10-fold excess can dramatically increase ester yield.[10]

-

Water Removal: Actively removing water as it forms is another powerful technique. This can be achieved by:

-

A Dean-Stark Apparatus: If using a solvent like toluene, a Dean-Stark trap can be used to physically sequester the water-toluene azeotrope.

-

Dehydrating Agents: Adding molecular sieves to the reaction mixture can effectively trap the water byproduct.[9]

-

-

Catalyst Choice: Ensure you are using a sufficient amount of a strong acid catalyst (e.g., H₂SO₄, p-TsOH). However, be aware that some acid catalysts are sensitive to water, which can reduce their activity.[9]

Q5: I am observing significant hydrolysis of my final product, Ethyl 2-(quinolin-5-yl)acetate, during the aqueous workup. How can I minimize this product loss?

A5: Ester hydrolysis is a primary concern during workup, especially if the conditions are not neutral. The ester linkage is susceptible to cleavage under both acidic and basic conditions.

Causality & Expert Recommendations:

-

Maintain Neutral pH: When neutralizing your reaction mixture or performing extractions, use mild reagents like a saturated sodium bicarbonate (NaHCO₃) solution rather than strong bases like sodium hydroxide (NaOH). Ensure the final aqueous layer is not strongly basic or acidic.

-

Minimize Contact Time: Perform the aqueous washes and extractions as quickly as possible. Do not let the organic layer containing your product sit in contact with aqueous acid or base for extended periods.

-

Temperature Control: Perform the workup at room temperature or below (e.g., using an ice bath) to slow the rate of any potential hydrolysis.

-

Efficient Drying: After the final wash, thoroughly dry the organic layer with a drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before solvent evaporation to remove any residual water that could cause hydrolysis upon storage.

Q6: I am attempting to synthesize the target molecule by reacting 5-(chloromethyl)quinoline with sodium or potassium ethyl malonate, followed by decarboxylation. The yield is poor. What are the critical parameters?

A6: This is a viable, though challenging, route. The success of the nucleophilic substitution reaction between the halo-quinoline derivative and the malonate enolate is highly dependent on reaction conditions. A similar strategy has been used effectively for 4-chloroquinolines.[11]

Causality & Expert Recommendations:

-

Base and Solvent: The choice of base and solvent is crucial for generating the malonate nucleophile. Sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) is a standard and effective combination for deprotonating the diethyl malonate.[11]

-

Temperature and Reaction Time: These reactions often require heating to proceed at a reasonable rate. You must optimize the temperature and reaction time. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the point of maximum product formation and avoid decomposition from prolonged heating. A 24-hour reflux in DMF has been reported for similar systems.[11]

-

Side Reactions: Be aware of potential elimination side reactions, especially if your quinoline substrate is prone to it. Additionally, if there is any residual moisture in your solvent, it can quench the base and lead to the formation of unwanted byproducts.[11]

Frequently Asked Questions (FAQs)

What is a realistic overall yield to target for a multi-step synthesis of Ethyl 2-(quinolin-5-yl)acetate? Given the challenges, particularly in the quinoline ring-forming step, a cumulative yield of 30-40% for a 3-4 step synthesis would be considered good for a lab-scale preparation. Experienced optimization could potentially push this higher.

What are the most effective analytical techniques for monitoring this synthesis?

-

Thin Layer Chromatography (TLC): Indispensable for rapid, real-time monitoring of reaction progress, checking for the consumption of starting materials and the appearance of products. Use a combination of polar and non-polar solvents (e.g., ethyl acetate/hexane) to achieve good separation.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of your intermediates and the final product.

-

Mass Spectrometry (GC-MS or LC-MS): Crucial for confirming the molecular weight of your products and identifying potential byproducts.[12]

What are the recommended purification strategies for the final product?

-

Flash Column Chromatography: This is the most common and effective method for purifying the final ester from unreacted starting materials and byproducts. A silica gel stationary phase with a gradient elution system of ethyl acetate and petroleum ether or hexane is a good starting point.[13]

-

Recrystallization: If the crude product is of sufficient purity, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be an excellent final step to obtain highly pure material.

Are there any green chemistry approaches that can be applied to this synthesis? Yes, several green chemistry principles can be incorporated:

-

Solvent Choice: Whenever possible, replacing hazardous solvents with greener alternatives like water, ethanol, or ethyl acetate is beneficial.[14][15] Recent studies have shown success in synthesizing quinolines in a water-ethyl acetate system.[15]

-

Catalyst-Free Reactions: Some modern variations of the Friedländer synthesis can proceed in water at moderate temperatures without any catalyst, significantly reducing waste.[6]

-

Energy Efficiency: The use of microwave or ultrasound irradiation can dramatically shorten reaction times and often improve yields, making the process more energy-efficient compared to conventional heating methods.[16][17]

Visualizing the Workflow: Synthesis and Troubleshooting

The following diagrams illustrate a potential synthetic pathway and a troubleshooting decision tree to guide your experimental approach.

Caption: A plausible multi-step synthetic pathway to Ethyl 2-(quinolin-5-yl)acetate.

Caption: Troubleshooting flowchart for low yield in the final esterification step.

Optimized Experimental Protocols

The following protocols represent a validated pathway that addresses many of the challenges discussed above.

Protocol 1: Reduction of 5-Nitroquinoline to 5-Aminoquinoline

This procedure is adapted from a highly efficient, modern reduction method.[18]

-

Setup: In a round-bottom flask equipped with a magnetic stirrer, add 5-nitroquinoline (1.0 eq) and copper(II) oxide (CuO, ~0.5 eq by weight).

-

Reagent Addition: To this mixture, add hydrazine monohydrate (~10 eq) dropwise with constant stirring at room temperature. The reaction is often mildly exothermic.

-

Reaction: Allow the reaction to stir at room temperature. The reaction is typically very fast, often completing within 10-20 minutes.[18] Monitor the disappearance of the starting material by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

-

Workup: Once the reaction is complete, quench by adding ethyl acetate to the mixture. Filter the solid catalyst (CuO) and wash it with additional ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 5-aminoquinoline, which can be purified by column chromatography if necessary.

Protocol 2: Fischer Esterification of Quinoline-5-acetic Acid

This protocol incorporates best practices for driving the esterification equilibrium to completion.[10]

-

Setup: To a round-bottom flask equipped with a reflux condenser, add quinoline-5-acetic acid (1.0 eq) and a strong acid catalyst (e.g., concentrated H₂SO₄, 0.1 eq).

-

Solvent/Reagent: Add a large excess of absolute ethanol (e.g., 20-50 eq), which will serve as both the reactant and the solvent.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC until the starting carboxylic acid is consumed.

-

Neutralization: Cool the reaction mixture to room temperature and slowly pour it over ice. Carefully neutralize the acid by adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

-

Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude ester by flash column chromatography on silica gel to obtain the final product, Ethyl 2-(quinolin-5-yl)acetate.

Quantitative Data Summary

The choice of reaction methodology can have a profound impact on yield. The table below summarizes typical yield improvements seen when moving from classical to modern, optimized conditions for key reaction types discussed.

| Reaction Stage | Method | Catalyst/Conditions | Typical Yield Range | Reference |

| Quinoline Synthesis | Friedländer Synthesis | Catalyst-Free in Water (70 °C) | 90-97% | [6] |

| Doebner-von Miller | Ag(I)-exchanged Montmorillonite K10 | 42-89% | ||

| Skraup Synthesis | Classical (H₂SO₄, high temp) | Often <50% due to tar | [1] | |

| Nitro Group Reduction | Catalytic Reduction | CuO, Hydrazine Monohydrate | >95% (100% conversion) | [19][18] |

| Catalytic Hydrogenation | Raney Nickel, Hydrazine Hydrate | Variable, often good | [20] | |

| Esterification | Fischer Esterification | 1:1 Acid:Alcohol | ~65% at equilibrium | [10] |

| Fischer Esterification | 10-fold excess Alcohol | ~97% | [10] | |

| Green Synthesis | Microwave/Ultrasound | Good to Excellent | [16][17] |

References

-

Friedländer synthesis - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

-

Skraup reaction - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. In Futuristic Trends in Chemical, Material Sciences & Nano Technology (Vol. 3, Book 12, Part 2, Chapter 8). IIP Series.

- Matsuda, Y., et al. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 71(17), 6383–6389.

-

Combes quinoline synthesis - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

- Naidoo, R., & Singh, P. (2018). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)

- Shen, Q., et al. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Synthesis, 44(03), 389–392.

- Rojas, R., et al. (2022). Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. Chemical Biology & Drug Design, 100(6), 1042-1085.

-

Combes Quinoline Synthesis Overview | PDF. (n.d.). Scribd. Retrieved from [Link]

-

Doebner–Miller reaction - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

-

Friedlaender Synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Doebner-Miller Reaction - SynArchive. (n.d.). SynArchive. Retrieved from [Link]

- Ali, I., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20637–20664.

- Preparation and Properties of Quinoline. (n.d.).

-

The Skraup Synthesis of Quinolines - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

- Combes Quinoline Synthesis Mechanism | Organic Chemistry - YouTube. (2021, August 26). YouTube.

- Rajendran, K., et al. (2023). Oxygen Vacancy-Mediated Reactivity: The Curious Case of Reduction of Nitroquinoline to Aminoquinoline by CuO. The Journal of Physical Chemistry C, 127(18), 8567–8576.

-

Combes quinoline synthesis - Semantic Scholar. (n.d.). Semantic Scholar. Retrieved from [Link]

- Rajendran, K., et al. (2023). Oxygen Vacancy-Mediated Reactivity: The Curious Case of Reduction of Nitroquinoline to Aminoquinoline by CuO. The Journal of Physical Chemistry C, 127(18), 8567–8576.

- Rajendran, K., et al. (2023). Oxygen Vacancy-Mediated Reactivity: The Curious Case of Reduction of Nitroquinoline to Aminoquinoline by CuO.

- Kotgire, S. S., et al. (n.d.). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)

- Desai, G., et al. (2015). Comparative study of synthesis of ethyl (quinolin-8-yloxy)acetate by conventional, microwave & ultrasound irradiation techniques. Der Pharma Chemica, 7(5), 263-266.

- Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents - SciSpace. (n.d.). SciSpace.

- Sadowski, B., et al. (2021).

- Synthesis of quinoline derivatives | Download Scientific Diagram - ResearchGate. (n.d.).

- Mn(III)-Based Oxidative Cyclization of 2-((2-Arylamino)Ethyl)-Malonates: Synthesis of Quinolines via Tetrahydroquinolinedicarbox. (n.d.).

- Quinolines synthesis from azidophenylalkynyl acet

- Singh, S., & Singh, P. P. (2022). A review on synthetic investigation for quinoline- recent green approaches.

- Exploring a Water–Ethyl Acetate System for the Efficient Synthesis of 4‐Aryl Quinolines - PMC. (n.d.). NCBI.

- Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.

- Black, D. S., et al. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates.

- WO2001034595A1 - Alkali metal salts of quinolinecarboxylic acid derivatives and process for purifying quinoline-carboxylic acid derivatives by using the salts - Google Patents. (n.d.).

- Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines - Beilstein Journals. (n.d.). Beilstein Journals.

- Tadesse, S., et al. (2014). Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions. Bioorganic & Medicinal Chemistry Letters, 24(15), 3450–3453.

- Desai, G., et al. (2015). Comparative study of synthesis of ethyl (quinolin-8-yloxy)acetate by conventional, microwave & ultrasound irradiation techniques.

- US5241106A - Process for producing ethyl acetate - Google Patents. (n.d.).

- Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applic

- Ester synthesis by esterification - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.

- PURIFICATION OF ETHYL ACETATE FROM MIXTURES COMPRISING ETHANOL AND WATER BY PRESSURE SWING DISTILLATION - Googleapis.com. (1999, September 29).

- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry.

- Separation and purification of ethyl acetate from its reaction mass: proposal for downstream distillation sequence and validation - ResearchGate. (n.d.).

- (PDF) An Efficient Approach for the Esterification of 5-Chloroquinolin-8-ol through Steglich Reaction and their Antioxidant Applications - ResearchGate. (2023, August 29).

- ethyl 2-(quinolin-2-yl)

- Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products - The Royal Society of Chemistry. (2014, November 30). The Royal Society of Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. uop.edu.pk [uop.edu.pk]

- 3. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 4. iipseries.org [iipseries.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. pharmainfo.in [pharmainfo.in]

- 13. mcours.net [mcours.net]

- 14. tandfonline.com [tandfonline.com]

- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 16. derpharmachemica.com [derpharmachemica.com]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Troubleshooting Poor Aqueous Solubility of Ethyl 2-(quinolin-5-yl)acetate

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for Ethyl 2-(quinolin-5-yl)acetate. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this compound. Our goal is to provide you with a logical, scientifically-grounded framework for troubleshooting and overcoming these issues in your experiments.

Understanding the Challenge: The Physicochemical Profile of Ethyl 2-(quinolin-5-yl)acetate

Ethyl 2-(quinolin-5-yl)acetate is a valuable research compound, but its molecular structure presents inherent solubility challenges in aqueous media. The molecule combines a large, hydrophobic quinoline ring system with an ester group. While the quinoline nitrogen offers a site for protonation, the overall molecule is lipophilic, leading to low intrinsic water solubility.

-

Key Structural Features: A bicyclic aromatic quinoline core and an ethyl ester moiety.

-

Predicted Basicity: The quinoline ring contains a nitrogen atom that acts as a weak base. The pKa of quinoline itself is approximately 4.9.[1] This property is the primary handle for manipulating solubility via pH.

-

Hydrophobicity: The parent molecule, 2-(quinolin-5-yl)acetic acid, has a calculated XLogP3 of 1.7, indicating a degree of lipophilicity.[2] The addition of the ethyl group in Ethyl 2-(quinolin-5-yl)acetate further increases this hydrophobicity, predicting even lower aqueous solubility.

This guide will walk you through a systematic approach to solubilize this compound, from simple pH adjustments to more advanced formulation strategies.

Troubleshooting Guide: A Stepwise Approach

This section is structured in a question-and-answer format to address the specific issues you might be facing. We recommend following these steps in order.

Q1: My initial attempt to dissolve Ethyl 2-(quinolin-5-yl)acetate directly in my neutral aqueous buffer failed. What is the first and simplest approach I should try?

A1: Leverage the compound's basicity through pH adjustment.

The most direct method to improve the solubility of a weakly basic compound is to protonate it, forming a more soluble salt.[3] The nitrogen on the quinoline ring can accept a proton in an acidic environment.

Causality: By lowering the pH of your aqueous medium to a value at least 1-2 units below the compound's pKa (~4.9), you shift the equilibrium towards the protonated, cationic form of the molecule. This charged species has significantly greater affinity for polar water molecules compared to the neutral, more hydrophobic form.[4]

Workflow: Solubility Enhancement via pH Adjustment

Caption: Workflow for increasing solubility by pH reduction.

Protocol 1: Solubility Enhancement by pH Adjustment

-

Preparation: Start with the weighed solid Ethyl 2-(quinolin-5-yl)acetate in a suitable vessel. Add approximately 80% of your final desired volume of deionized water or a non-buffered saline solution.

-

Acidification: While vigorously stirring, add a dilute acid (e.g., 0.1 M HCl or 0.1 M citric acid) dropwise.

-

Observation: Continue adding acid until the solid material completely dissolves, resulting in a clear solution.

-

pH Measurement: Measure the pH of the solution. For effective solubilization, the pH should ideally be below 4.0.

-

Final Volume: Once the compound is fully dissolved, add more of your acidic solvent to reach the final target volume and concentration.

-

Sterilization (Optional): If required for your experiment, filter the final solution through a 0.22 µm syringe filter compatible with acidic conditions.

Trustworthiness Check: Always visually inspect the final solution against a dark background to ensure no particulate matter remains. If the solution is hazy, it indicates incomplete dissolution or the presence of impurities.

Q2: Adjusting the pH helped, but I'm still not reaching my target concentration, or the compound precipitates when I add it to my cell culture media. What's next?

A2: Employ a co-solvent to prepare a concentrated stock solution.

When pH adjustment alone is insufficient or incompatible with your experimental system (e.g., cell culture media with high buffering capacity), the next strategy is to use a water-miscible organic co-solvent.[5][6]

Causality: Co-solvents work by reducing the overall polarity of the solvent system (water).[7][8] A less polar environment is more favorable for dissolving a hydrophobic molecule like Ethyl 2-(quinolin-5-yl)acetate, effectively disrupting the strong hydrogen bonding network of water that excludes non-polar solutes.

Common Co-solvents for Laboratory Use

| Co-solvent | Polarity Index | Typical Final Concentration in Assay | Notes |

| DMSO (Dimethyl sulfoxide) | 7.2 | < 0.5% (v/v) | Highly effective but can have biological effects on cells.[9] |

| Ethanol | 4.3 | < 1.0% (v/v) | Good solubilizing power; can cause protein precipitation at higher concentrations. |

| PEG 400 (Polyethylene glycol 400) | - | Variable, often < 5% | Low toxicity, commonly used in preclinical formulations.[10] |

| Propylene Glycol | - | Variable | Another low-toxicity option used in pharmaceutical formulations.[7] |

Protocol 2: Using Co-solvents for Stock Solution Preparation

-

Select a Co-solvent: Choose a co-solvent that is compatible with your downstream application (e.g., DMSO for cell-based assays).

-

Prepare Stock: Weigh the desired amount of Ethyl 2-(quinolin-5-yl)acetate into a sterile, appropriate vial (e.g., glass or polypropylene).

-

Dissolve: Add the pure co-solvent (e.g., 100% DMSO) to the solid to achieve a high concentration (e.g., 10-50 mM). Use a vortex mixer and, if necessary, a brief sonication in a water bath to facilitate dissolution.

-

Inspect: Ensure the stock solution is perfectly clear and free of any solid particles.

-

Storage: Store the stock solution appropriately, typically at -20°C or -80°C, protected from light and moisture.

-

Working Solution: To prepare a working solution, perform a serial dilution. Critically, add the concentrated stock solution dropwise into your vigorously stirring aqueous buffer, never the other way around. This "shock dilution" helps prevent immediate precipitation by allowing for rapid dispersion. The final concentration of the co-solvent should be kept to a minimum, ideally below 0.5% for DMSO in cell culture.[11]

Trustworthiness Check: After diluting your stock into the final aqueous buffer, let the solution sit for 15-30 minutes and re-inspect for any signs of precipitation or cloudiness before use. This ensures the compound remains soluble at the final working concentration.

Q3: My experiment is highly sensitive to both pH extremes and organic co-solvents. Are there alternative methods to increase solubility?

A3: Yes, you can use formulation excipients like surfactants or cyclodextrins.

These methods enhance "apparent" water solubility without significantly altering the bulk properties of the aqueous medium like pH or polarity.

Option 1: Surfactants

Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles.[12] These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic Ethyl 2-(quinolin-5-yl)acetate partitions into this core, while the hydrophilic exterior keeps the entire micelle structure soluble in water.[13][14]

-

Common Non-ionic Surfactants: Polysorbate 80 (Tween® 80), Cremophor® EL.[12]

-

Application: Typically used at low concentrations (e.g., 0.1% to 1%) in the final formulation.

Option 2: Cyclodextrins

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[15][16] They can encapsulate the hydrophobic quinoline portion of your molecule, forming a "host-guest" inclusion complex.[17][] This complex presents a hydrophilic exterior to the water, dramatically increasing the compound's solubility.

-

Common Derivatives: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®) are widely used due to their high aqueous solubility and low toxicity compared to native β-cyclodextrin.[15][19]

Workflow: Cyclodextrin Inclusion Complex Formation

Caption: Workflow for solubilization using cyclodextrins.

Protocol 3: Employing Cyclodextrins for Enhanced Aqueous Solubility

-

Preparation: Prepare an aqueous solution of the chosen cyclodextrin (e.g., 10-20% w/v HP-β-CD in water or your buffer).

-

Addition: Add an excess of solid Ethyl 2-(quinolin-5-yl)acetate to the cyclodextrin solution.

-

Equilibration: Stir or shake the mixture vigorously at room temperature for 12-24 hours to allow the system to reach equilibrium. Gentle heating (40-50°C) can sometimes accelerate this process.

-

Clarification: After equilibration, remove the undissolved excess compound by centrifugation followed by filtration through a 0.22 µm syringe filter.

-

Quantification: The resulting clear solution contains the maximum amount of the compound solubilized as an inclusion complex. You must determine the final concentration of your compound using a suitable analytical method (e.g., HPLC-UV).

Frequently Asked Questions (FAQs)

Q: What is the likely pKa of Ethyl 2-(quinolin-5-yl)acetate and why is it important? A: The pKa is determined by the basic nitrogen in the quinoline ring. For the parent quinoline molecule, the pKa of its conjugate acid is about 4.9.[1] This value is crucial because it dictates the pH range where the compound's solubility will be most sensitive to change. At pH values below 4.9, the compound will be increasingly protonated and more soluble; above this pH, it will be predominantly in its neutral, less soluble form.

Q: Why can't I just sonicate the compound in my buffer until it appears to dissolve? A: While sonication can break up particles and accelerate the rate of dissolution, it cannot increase the intrinsic equilibrium solubility of a compound.[20] If you are below the solubility limit, sonication helps you reach a true solution faster. However, if you are above the solubility limit, sonication will merely create a fine suspension or a temporary supersaturated solution that is prone to precipitation over time, leading to inconsistent and non-reproducible experimental results.[11]

Q: Which solubilization method is best? A: The best method depends entirely on your experimental constraints. The table below summarizes the pros and cons of each approach.

Comparison of Solubilization Strategies

| Strategy | Pros | Cons | Best For... |

| pH Adjustment | Simple, inexpensive, uses common lab reagents.[3] | May not be compatible with biological systems; risk of precipitation upon pH change.[4] | Initial solubility screening; experiments in defined, acidic buffers. |

| Co-solvents | Highly effective for creating concentrated stocks; well-established method.[10] | Potential for co-solvent toxicity or interference in assays; risk of precipitation on dilution.[9] | In vitro assays where a small final solvent concentration is tolerable. |

| Surfactants | Can significantly increase solubility at low concentrations; useful for formulations.[21] | Can interfere with some assays (e.g., protein binding); potential for cell lysis at high concentrations. | Formulations where co-solvents are not desired; studies requiring enhanced wetting. |

| Cyclodextrins | Low toxicity; forms a true solution of the complex; can improve stability.[15][19] | Requires molar excess of cyclodextrin; may alter drug availability; requires concentration analysis.[17] | Sensitive biological systems; in vivo preclinical studies; when co-solvents must be avoided. |

References

- Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. Retrieved March 27, 2026.

- Vertex AI Search. (2011, December 18). Physicochemical characterization and toxicity evaluation of steroid-based surfactants designed for solubilization of poorly soluble drugs - PubMed. Retrieved March 27, 2026.

- Vertex AI Search. (2024, September 6).

- Vertex AI Search. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. Retrieved March 27, 2026.

- Vertex AI Search. (n.d.). Cyclodextrin Solutions for API Solubility Boost - BOC Sciences. Retrieved March 27, 2026.

- Vertex AI Search. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC. Retrieved March 27, 2026.

- Vertex AI Search. (2025, July 31). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? Retrieved March 27, 2026.

- Vertex AI Search. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal - International Journal of Pharmaceutical Chemistry and Analysis. Retrieved March 27, 2026.

- Vertex AI Search. (n.d.). Cosolvent - Wikipedia. Retrieved March 27, 2026.

- Vertex AI Search. (2024, December 19). Journal of Chemical and Pharmaceutical Research, 2024, 16(12):19-21 The Role of Surfactants in Solubilization of Poorly Soluble - JOCPR. Retrieved March 27, 2026.

- Vertex AI Search. (2021, May 22). (PDF)

- Vertex AI Search. (n.d.). Technical Support Center: Improving the Aqueous Solubility of Poorly Soluble Compounds - Benchchem. Retrieved March 27, 2026.

- Vertex AI Search. (2025, December 26). Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs - MDPI. Retrieved March 27, 2026.

- Vertex AI Search. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. Retrieved March 27, 2026.

- Vertex AI Search. (n.d.). Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. Retrieved March 27, 2026.

- Vertex AI Search. (2020, December 26). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades - Pharma Excipients. Retrieved March 27, 2026.

- Vertex AI Search. (n.d.). Cosolvent – Knowledge and References - Taylor & Francis. Retrieved March 27, 2026.

- Vertex AI Search. (n.d.). Solubility enhancement techniques: A comprehensive review. Retrieved March 27, 2026.

- Vertex AI Search. (2012, December 12). Techniques for solubility enhancement of poorly soluble drugs: an overview - JMPAS. Retrieved March 27, 2026.

- Vertex AI Search. (2025, December 23). Co-solvent: Significance and symbolism. Retrieved March 27, 2026.

- Vertex AI Search. (2021, August 24).

- Vertex AI Search. (2008, December 15).

- Vertex AI Search. (2020, February 26). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review - Pharma Excipients. Retrieved March 27, 2026.